methyl2,2-dimethyl-1,3-dioxaindane-4-carboxylate

Description

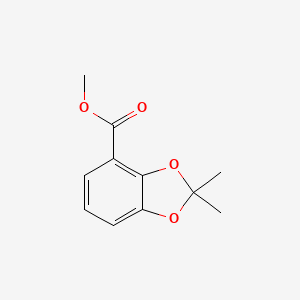

Methyl 2,2-dimethyl-1,3-dioxaindane-4-carboxylate is a bicyclic compound featuring a fused benzene ring and a 1,3-dioxane ring system. The dioxane ring is substituted with two methyl groups at the 2-position and a methyl ester at the 4-position. This structure confers unique steric and electronic properties, making it valuable in organic synthesis, particularly as a protecting group for diols or as a precursor in pharmaceutical intermediates. Its rigid bicyclic framework enhances thermal and chemical stability compared to simpler acetals or ketals.

Properties

IUPAC Name |

methyl 2,2-dimethyl-1,3-benzodioxole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-11(2)14-8-6-4-5-7(9(8)15-11)10(12)13-3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEDFNSUGBCDMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2=CC=CC(=C2O1)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,2-dimethyl-1,3-dioxaindane-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid with methanol in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of methyl 2,2-dimethyl-1,3-dioxaindane-4-carboxylate often involves continuous flow reactors to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dimethyl-1,3-dioxaindane-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

Oxidation: 2,2-dimethyl-1,3-dioxaindane-4-carboxylic acid.

Reduction: 2,2-dimethyl-1,3-dioxaindane-4-methanol.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate serves as a chiral building block in the synthesis of complex organic molecules. It can be used to produce:

- Tetrahydrofuran Subunits : This compound is crucial for synthesizing the tetrahydrofuran subunit of (−)-gymnodimine, a marine algal toxin .

- Enediones : By reacting with dimethyl methylphosphonate and phenylglyoxal, it can yield enediones useful for synthesizing cyclopentenone derivatives .

Table 1: Synthetic Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

- Antimalarial Activity : Research has shown that derivatives of methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate exhibit promising antimalarial properties. Studies have optimized the synthesis of such derivatives to enhance their efficacy against malaria .

Case Study: Antimalarial Derivatives

A study focused on optimizing the pharmacophore of dioxane derivatives revealed that specific structural modifications lead to improved antimalarial activity. The synthesized compounds were evaluated in vitro, demonstrating significant results against Plasmodium falciparum .

Development of Bio-Based Solvents

Recent research has highlighted the potential of methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate as a bio-based solvent alternative:

- Sustainability Considerations : The compound can be synthesized from glycerol and is being explored as an alternative aprotic solvent due to its favorable solubility parameters and reduced toxicity compared to traditional solvents .

Table 2: Bio-Based Solvent Characteristics

| Property | Value |

|---|---|

| Source | Glycerol |

| Solubility Parameters | Favorable for green chemistry |

| Toxicity | Lower than traditional solvents |

Mechanism of Action

The mechanism of action of methyl 2,2-dimethyl-1,3-dioxaindane-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Cyclic Acetals/Ketals

(a) (S)-4-Benzyloxymethyl-2,2-Dimethyl-1,3-Dioxolane

- Structure : A five-membered 1,3-dioxolane ring with a benzyloxymethyl substituent at the 4-position and two methyl groups at the 2-position .

- Physical Properties : Exists as a clear yellow oil, indicating lower crystallinity and higher flexibility compared to the fused dioxaindane system.

- Applications : Used in synthesizing phencyclidine-like agents (e.g., dexoxadrol and etoxadrol), highlighting its role in central nervous system (CNS) drug development .

- Key Differences: Ring Size and Fusion: The dioxolane is a non-fused five-membered ring, while the dioxaindane is a fused bicyclic system (six-membered dioxane fused to benzene).

(b) 2-Chloro-6-Methylpyrimidine-4-Carboxylic Acid

- Structure : A pyrimidine ring with chloro, methyl, and carboxylic acid substituents .

- This difference impacts solubility (carboxylic acids are more polar) and reactivity (esters are more hydrolytically stable).

(c) Dioxane-Based Analogues

Hypothetical analogues like methyl 1,3-dioxane-4-carboxylate (a non-fused six-membered dioxane) would lack the rigidity and aromatic stabilization of the dioxaindane system, leading to reduced thermal stability and altered reactivity.

Comparative Data Table

Research Findings and Limitations

- Evidence Gaps: Direct experimental data (e.g., melting points, solubility) for methyl 2,2-dimethyl-1,3-dioxaindane-4-carboxylate are absent in the provided sources. Comparisons rely on structural inferences and known properties of analogous systems.

Biological Activity

Methyl 2,2-dimethyl-1,3-dioxaindane-4-carboxylate is a compound belonging to the dioxane family, recognized for its diverse biological activities and applications in various scientific fields. This article delves into the biological activity of this compound, summarizing research findings, applications, and case studies.

Chemical Structure and Properties

Methyl 2,2-dimethyl-1,3-dioxaindane-4-carboxylate is characterized by a five-membered dioxane ring containing two oxygen atoms and three carbon atoms. The presence of two methyl groups at the 2-position enhances its stability and reactivity. The molecular formula is , and it typically appears as a crystalline colorless solid that is sparingly soluble in water.

Biological Activities

Research indicates that compounds within the dioxane family exhibit various biological activities, including:

- Insecticidal Properties : Some derivatives have shown effectiveness as insecticides, suggesting potential applications in agriculture.

- Enzyme Interactions : Notably, methyl 2,2-dimethyl-1,3-dioxaindane-4-carboxylate can act as a substrate for enzymes such as penicillin acylase. This interaction demonstrates its utility in biocatalysis and asymmetric synthesis .

Applications in Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its applications include:

- Synthesis of Chiral Building Blocks : It can be utilized to synthesize various organic compounds such as (R)-2,3-dihydroxy-3-methylbutyl toluene-p-sulfonate and (2S,8R)-2-amino-8-[2,2-dimethyl-1,3-dioxolan-4-yl]-8-oxooctanoic acid .

- Marine Toxin Synthesis : It is also used in the synthesis of key components of marine algal toxins like gymnodimine.

Case Study 1: Enzyme Resolution

A study explored the resolution of methyl 2,2-dimethyl-1,3-dioxaindane-4-carboxylate using penicillin acylase. The enzyme demonstrated high enantioselectivity in catalyzing the reaction, highlighting the compound's potential role in pharmaceutical applications where chirality is crucial.

Case Study 2: Insecticidal Activity

Another investigation assessed the insecticidal properties of various dioxane derivatives. Methyl 2,2-dimethyl-1,3-dioxaindane-4-carboxylate exhibited significant activity against specific insect pests, indicating its potential utility in pest management strategies within agricultural practices.

Research Findings Summary

| Property | Finding |

|---|---|

| Insecticidal Activity | Effective against certain insect pests |

| Enzyme Interaction | Acts as a substrate for penicillin acylase with high enantioselectivity |

| Synthesis Applications | Used to create chiral building blocks and marine toxins |

| Solubility | Sparingly soluble in water |

Q & A

Q. What synthetic methodologies are effective for preparing methyl 2,2-dimethyl-1,3-dioxaindane-4-carboxylate, and how can reaction parameters be optimized?

Methodological Answer: A robust synthesis involves condensation reactions using precursors like Meldrum’s acid and acyl chlorides. For example, in a similar dioxane synthesis, Meldrum’s acid and benzoyl chloride were reacted in acetonitrile with DMAP as a catalyst under ice-cooling, yielding 90% product after HCl quenching and vacuum purification . Key optimization parameters include:

- Catalyst selection : DMAP enhances nucleophilicity.

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity.

- Temperature control : Ice-water cooling minimizes side reactions.

- Purification : Acidic workup and vacuum concentration ensure high purity.

Q. How can Raman spectroscopy and computational methods determine the structural conformation of methyl 2,2-dimethyl-1,3-dioxaindane-4-carboxylate?

Methodological Answer: Raman spectroscopy coupled with MP2 computational modeling can resolve ring puckering and substituent effects. For analogous dioxolane derivatives, depolarization ratios from Raman spectra identified modified chair conformations, while MP2 calculations quantified bond angles and torsional strain . For this compound:

- Experimental protocol : Record Raman spectra in liquid or solid states, noting C-O-C and ester carbonyl vibrations.

- Computational workflow : Optimize geometry using MP2/cc-pVTZ, then compare calculated vibrational modes to experimental data.

Advanced Research Questions

Q. What factors influence the copolymerization behavior of methyl 2,2-dimethyl-1,3-dioxaindane-4-carboxylate-derived monomers with vinyl comonomers?

Methodological Answer: Copolymerization reactivity depends on monomer electron density and steric effects. In studies of analogous dioxolane acrylates, copolymerization with styrene or methyl methacrylate followed the Alfrey-Price equation, where reactivity ratios () were derived from % conversion tables using nonlinear regression . Key steps:

Q. How do catalytic systems and reactor designs influence product distribution in acetalization reactions involving methyl 2,2-dimethyl-1,3-dioxaindane-4-carboxylate precursors?

Methodological Answer: Catalyst choice (e.g., acid-functionalized activated carbon) and reactor engineering critically affect product selectivity. For example, Simulated Moving Bed Membrane Reactors (PermSMBR) achieved 99:1 selectivity for five-membered dioxolanes over six-membered dioxanes by continuous removal of water, shifting equilibrium . Key considerations:

- Catalyst optimization : Sulfonic acid groups on activated carbon enhance proton donation.

- Process intensification : Use PermSMBR to improve mass transfer and reduce byproducts.

- Thermodynamic control : Higher temperatures favor five-membered rings due to lower strain energy.

Q. What crystallographic refinement strategies resolve challenges in determining the crystal structure of methyl 2,2-dimethyl-1,3-dioxaindane-4-carboxylate?

Methodological Answer: For twinned or high-resolution data, use SHELXL with the following steps:

- Data collection : Collect high-resolution ( Å) X-ray diffraction data.

- Twinning analysis : Employ the Hooft parameter or ROTAX algorithm in SHELXL to model twin domains.

- Refinement : Apply anisotropic displacement parameters and restraints for ester groups. SHELXPRO can interface with macromolecular refinement tools if needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.